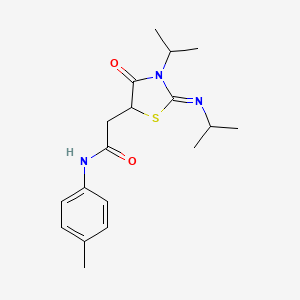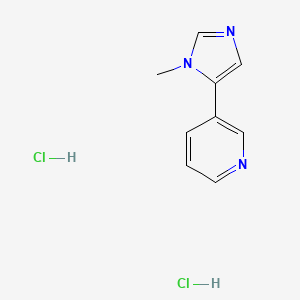![molecular formula C23H21FN4OS B2444166 (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049438-89-2](/img/structure/B2444166.png)
(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a benzylpiperazine moiety with an imidazo[2,1-b]thiazole scaffold, which is further substituted with a fluorophenyl group. Such structural features make it a promising candidate for various biological activities, including antiproliferative and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b]thiazole core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazo[2,1-b]thiazole intermediate.
Attachment of the Benzylpiperazine Moiety: The final step involves the coupling of benzylpiperazine with the imidazo[2,1-b]thiazole derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the imidazo[2,1-b]thiazole ring or the benzylpiperazine moiety.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazo[2,1-b]thiazole derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Research: It exhibits antimicrobial properties, which could be explored for developing new antibiotics.
Biological Studies: The compound can be used as a molecular probe to study biological pathways and molecular interactions involving the imidazo[2,1-b]thiazole scaffold.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the benzylpiperazine moiety may facilitate cell membrane penetration and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(6-phenylimidazo[2,1-b]thiazol-3-yl)methanone: Lacks the fluorine atom, which may reduce its binding affinity and biological activity.
(4-Benzylpiperazin-1-yl)(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone: Contains a chlorine atom instead of fluorine, which may alter its reactivity and pharmacokinetic properties.
(4-Benzylpiperazin-1-yl)(6-(4-methylphenyl)imidazo[2,1-b]thiazol-3-yl)methanone: The methyl group may affect the compound’s hydrophobicity and interaction with molecular targets.
Uniqueness
The presence of the fluorophenyl group in (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone enhances its binding affinity and biological activity compared to similar compounds. This unique feature makes it a more potent candidate for medicinal applications, particularly in cancer and antimicrobial research.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c24-19-8-6-18(7-9-19)20-15-28-21(16-30-23(28)25-20)22(29)27-12-10-26(11-13-27)14-17-4-2-1-3-5-17/h1-9,15-16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOEILWRNDPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/new.no-structure.jpg)
![2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate](/img/structure/B2444084.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2444086.png)





![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2444098.png)

![6-Phenyl-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2444100.png)
![5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2444101.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2444102.png)
